Zidebactam

Descripción

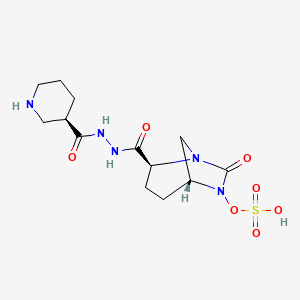

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPXRQPDCXTIO-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436861-97-0 | |

| Record name | Zidebactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDEBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Zidebactam

Audience: Researchers, scientists, and drug development professionals.

Abstract

Zidebactam (WCK-5107) is a novel bicyclo-acyl hydrazide antibiotic adjuvant that functions as a β-lactam enhancer. It possesses an innovative dual mechanism of action, combining direct antibacterial activity through high-affinity binding to penicillin-binding protein 2 (PBP2) with inhibition of Ambler class A and C β-lactamases. When combined with the fourth-generation cephalosporin cefepime to form WCK 5222, this compound acts synergistically to overcome a wide array of resistance mechanisms in Gram-negative pathogens. This complementary PBP binding—this compound to PBP2 and cefepime primarily to PBP3—results in potent bactericidal activity even against organisms producing metallo-β-lactamases (MBLs) and OXA-type carbapenemases, for which this compound has no direct inhibitory activity. This technical guide provides a detailed examination of this compound's molecular mechanisms, supported by quantitative data and key experimental protocols.

Core Mechanism of Action: A Dual Approach

This compound's efficacy stems from a unique two-pronged mechanism that distinguishes it from traditional β-lactamase inhibitors.[1][2] It not only protects its partner β-lactam from enzymatic degradation but also contributes directly to bacterial cell death.

High-Affinity Penicillin-Binding Protein 2 (PBP2) Inhibition

This compound exhibits potent and specific binding to PBP2, an essential transpeptidase involved in the synthesis and maintenance of the peptidoglycan cell wall in Gram-negative bacteria.[3][4][5] This interaction is the basis of this compound's intrinsic antibacterial activity. By acylating the active site of PBP2, this compound disrupts the cross-linking of peptidoglycan strands, leading to the formation of non-viable, spherical cells (spheroplasts) and eventual cell lysis.[3] This PBP2 binding is a critical component of its "β-lactam enhancer" effect.[3][5]

β-Lactamase Inhibition

In addition to its PBP2 activity, this compound is an effective inhibitor of Ambler class A (e.g., KPC, TEM, SHV) and class C (e.g., AmpC) serine-β-lactamases.[1][3] It forms a stable, covalent acyl-enzyme intermediate with these enzymes, preventing them from hydrolyzing and inactivating partner β-lactams like cefepime.

Notably, this compound is not an inhibitor of Ambler class B metallo-β-lactamases (MBLs, e.g., NDM, VIM, IMP) or most class D serine-β-lactamases (oxacillinases, e.g., OXA-23, OXA-48).[3][6][7] Its efficacy against pathogens producing these enzymes relies entirely on its PBP2-binding mechanism, as detailed in the following section.

The "β-Lactam Enhancer" Effect: Synergistic PBP Inhibition

The term "β-lactam enhancer" describes this compound's ability to potentiate the activity of a partner β-lactam, most notably cefepime in the combination WCK 5222.[1][3] This synergy is achieved through complementary and concurrent inhibition of multiple essential PBPs.[8]

-

This compound binds with high affinity to PBP2 .[3]

-

Cefepime primarily targets PBP3 , which is critical for cell septation, and also binds to PBP1a/1b.[1]

This dual PBP blockade leads to a potent bactericidal effect that is often greater than the sum of the individual agents.[8] Crucially, this mechanism allows the combination to remain effective against bacteria expressing MBLs or OXA carbapenemases. Even if the MBLs hydrolyze cefepime, this compound is stable against these enzymes and continues to exert its lethal effect by inhibiting PBP2, while sufficient cefepime can still reach its PBP3 target.[1][8] This results in cell elongation (from PBP3 inhibition) and spheroplast formation (from PBP2 inhibition), culminating in rapid cell death.

References

- 1. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WCK 5107 (this compound) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | this compound restores sulbactam susceptibility against carbapenem-resistant Acinetobacter baumannii isolates [frontiersin.org]

- 6. Potent β-Lactam Enhancer Activity of this compound and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

Zidebactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a critical global health threat, necessitating the development of novel therapeutic agents. Zidebactam (formerly WCK 5107) is a novel β-lactam enhancer developed by Wockhardt that addresses this challenge through a unique mechanism of action.[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Development

This compound is a bicyclo-acyl hydrazide (BCH) derivative of the diazabicyclooctane (DBO) scaffold.[4] Its development was the result of a strategic research program aimed at creating agents that not only inhibit β-lactamases but also possess intrinsic antibacterial activity.[1][5] The core medicinal chemistry challenge was to identify a side chain at the C-2 position of the DBO core capable of penetrating the periplasmic space of Gram-negative bacteria to access Penicillin-Binding Proteins (PBPs) on the cytoplasmic membrane.[5] This led to the synthesis of a novel class of DBOs, with this compound emerging as a lead candidate due to its potent dual-action mechanism.[1][5] In combination with cefepime, this compound is known as WCK 5222 and has undergone extensive clinical development.[3][6]

Chemical Synthesis

The synthesis of this compound is a convergent process that involves the coupling of two key chiral intermediates: the sodium salt of (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid and N-Boc-(R)-(-)-ethyl nipecotate hydrazide.[7] This is followed by a series of chemical transformations to yield the final active pharmaceutical ingredient.

Synthetic Workflow

The overall synthetic scheme is depicted below. The process begins with the preparation of the core DBO structure and the chiral side chain, followed by their coupling and subsequent deprotection and sulfation steps.

Mechanism of Action: The β-Lactam Enhancer Effect

This compound exhibits a novel dual mechanism of action that distinguishes it from traditional β-lactamase inhibitors. It acts as both a potent inhibitor of Penicillin-Binding Protein 2 (PBP2) and an inhibitor of certain Ambler class A and C β-lactamases.[8][9] This combined activity is termed the "β-lactam enhancer" effect, as it synergistically increases the potency of partner β-lactams, such as cefepime, which primarily target PBP3.

The concomitant inhibition of both PBP2 by this compound and PBP3 by a partner β-lactam leads to a potent bactericidal effect, causing the formation of spheroplasts and subsequent cell lysis.[10] This dual-targeting approach allows this compound-containing combinations to overcome a wide range of resistance mechanisms, including those mediated by metallo-β-lactamases (MBLs), for which this compound itself is not an inhibitor.[10]

Signaling Pathway of Dual Action

The following diagram illustrates the synergistic mechanism of this compound in combination with a PBP3-targeting β-lactam antibiotic.

In Vitro Activity

This compound, both alone and in combination with cefepime (WCK 5222), has demonstrated potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including many multidrug-resistant strains.

Table 1: PBP Binding Affinity and Inhibitory Concentrations of this compound

| Target | Organism | Measurement | Value | Reference(s) |

| PBP2 | Pseudomonas aeruginosa | IC50 | Similar to amdinocillin | [10] |

| PBP2 | Acinetobacter baumannii | IC50 | 0.01 µg/mL | [4][11] |

| PBP2 | General | IC50 | 0.26 µg/mL | [9] |

| VIM-2 MBL | Pseudomonas aeruginosa | Ki app | >100 µM | [10] |

| OXA-23 | Acinetobacter baumannii | Ki app | >100 µM | [11] |

Table 2: In Vitro Activity of this compound and Cefepime/Zidebactam (WCK 5222) against Gram-Negative Pathogens

| Organism (Resistance Profile) | Agent | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Enterobacterales | ||||

| All isolates | Cefepime/Zidebactam | 0.5 | 2 | [12] |

| MBL-producers | Cefepime/Zidebactam | 0.5 | 2 | [12] |

| Carbapenem-Resistant | Cefepime/Zidebactam | 1 | 16 | [13] |

| E. coli | This compound | 0.12 | 0.12 | [9] |

| Enterobacter spp. | This compound | 0.12 | 0.25 | [9] |

| Pseudomonas aeruginosa | ||||

| All isolates | Cefepime/Zidebactam | 8 | 16 | [12] |

| All isolates | This compound | 4 | 8 | [14] |

| MBL-producers | Cefepime/Zidebactam | 8 | 16 | [12] |

| Acinetobacter baumannii | ||||

| All isolates | Cefepime/Zidebactam | 16 | 32 | [14] |

| All isolates | This compound | >1024 | >1024 | [4][11] |

| All isolates | Cefepime/Zidebactam | - | 64 | [12] |

Key Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Antimicrobial agent stock solutions

-

Spectrophotometer or turbidity meter

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar. Adjust the turbidity of the suspension in saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Antimicrobial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent(s) in CAMHB directly in the 96-well microtiter plate. The final volume in each well after inoculation is typically 100 µL.

-

Inoculation: Inoculate each well (except for the sterility control well) with the standardized bacterial suspension.

-

Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) as compared to the growth control well.

PBP Binding Affinity via Bocillin FL Competition Assay

This assay determines the inhibitory concentration (IC₅₀) of a compound for specific PBPs using a fluorescent penicillin analog, Bocillin FL.

Objective: To quantify the binding affinity of this compound to specific PBPs.

Materials:

-

Bacterial cell culture

-

Phosphate-buffered saline (PBS)

-

Bocillin FL (fluorescent penicillin)

-

This compound (or other test compounds) at various concentrations

-

Lysozyme

-

Ultrasonic processor

-

High-speed centrifuge

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Cell Preparation: Grow bacterial cells to a specific optical density (e.g., OD₆₂₀ of 0.25-0.30). Harvest cells by centrifugation and wash with PBS.

-

Competition Binding: Resuspend the cell pellet in PBS. Incubate the cells with a fixed concentration of Bocillin FL (e.g., 600 nM) and varying concentrations of the test inhibitor (this compound) for a set time (e.g., 30 minutes) at room temperature.

-

Cell Lysis: Treat the cells with lysozyme to degrade the cell wall, followed by sonication on ice to lyse the cells completely.

-

Membrane Isolation: Isolate the cell membranes, which contain the PBPs, by ultracentrifugation (e.g., 21,000 x g for 10 minutes at 4°C).

-

Protein Analysis: Resuspend the membrane pellet in SDS loading buffer, denature the proteins, and separate them by SDS-PAGE.

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing inhibitor increases.

-

IC₅₀ Determination: Quantify the band intensities and plot the percentage of Bocillin FL binding inhibition against the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that reduces the fluorescent signal by 50%.

In Vitro Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To determine the rate and extent of bacterial killing by this compound, alone and in combination.

Materials:

-

Log-phase bacterial culture

-

Appropriate broth medium (e.g., CAMHB)

-

Antimicrobial agent(s) at desired concentrations (e.g., 2x, 4x MIC)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL from a log-phase bacterial culture in the test broth.

-

Exposure: Add the antimicrobial agent(s) at the desired final concentrations to the inoculated broth. Include a growth control tube with no antibiotic.

-

Time-Point Sampling: Incubate the cultures at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Neutralization and Plating: Immediately perform serial ten-fold dilutions of the samples in sterile saline to neutralize the antimicrobial agent's effect. Plate aliquots of appropriate dilutions onto agar plates.

-

Enumeration: Incubate the plates for 18-24 hours, then count the number of colonies (CFU/mL) for each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.

Conclusion

This compound represents a significant advancement in the fight against Gram-negative bacterial resistance. Its innovative dual-action mechanism, which combines PBP2 inhibition with β-lactamase inhibition, results in a potent "β-lactam enhancer" effect that restores and augments the activity of partner β-lactams against a wide array of challenging pathogens. The robust in vitro data, supported by well-defined synthetic pathways and mechanistic understanding, underscore the therapeutic potential of this compound in addressing critical unmet medical needs in infectious diseases. This guide provides a foundational resource for researchers and developers working to combat antimicrobial resistance.

References

- 1. clearsynth.com [clearsynth.com]

- 2. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 3. US20160002236A1 - Sodium salt of (2S, 5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo [3.2.1] octane-2-carboxylic acid and its preparation - Google Patents [patents.google.com]

- 4. biorxiv.org [biorxiv.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. d-nb.info [d-nb.info]

- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actascientific.com [actascientific.com]

Zidebactam: A Technical Guide to a Novel β-Lactam Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zidebactam (WCK 5107) is a pioneering antibiotic agent belonging to the bicyclo-acyl hydrazide (BCH) class, derived from the diazabicyclooctane (DBO) scaffold.[1][2] It represents a significant advancement in combating multidrug-resistant (MDR) Gram-negative bacterial infections through a novel "β-lactam enhancer" mechanism.[1][3] This technical guide provides an in-depth analysis of this compound's core attributes, including its dual mechanism of action, extensive spectrum of activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: The β-Lactam Enhancer Effect

This compound operates through a unique dual-action mechanism that distinguishes it from traditional β-lactamase inhibitors.[4][5][6]

-

High-Affinity Penicillin-Binding Protein 2 (PBP2) Inhibition : this compound binds with high affinity and specificity to PBP2 in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii.[4][7][8] This intrinsic antibacterial activity disrupts the bacterial cell wall synthesis, leading to the formation of non-viable spheroplasts and eventual cell death.[1][2]

-

β-Lactamase Inhibition : While a potent PBP2 inhibitor, this compound also inhibits a broad spectrum of Ambler class A, C, and some D β-lactamases.[5][9]

When combined with a β-lactam partner that primarily targets other PBPs, such as cefepime which has a high affinity for PBP3, this compound's PBP2 binding creates a synergistic effect.[5][7][10] This concurrent blockade of multiple critical PBPs enhances the bactericidal activity of the partner β-lactam, an effect termed "β-lactam enhancement."[1][7] This mechanism allows the combination to overcome various resistance mechanisms, including those mediated by metallo-β-lactamases (MBLs), which this compound does not directly inhibit.[7][11]

Figure 1: Dual mechanism of this compound and its enhancer effect with Cefepime.

Chemical and Physical Properties

This compound is a non-β-lactam bicyclo-acyl hydrazide. Its chemical structure and properties are fundamental to its stability against β-lactamases and its specific binding to PBP2.

| Property | Value | Reference |

| Chemical Name | [(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [12] |

| Synonyms | WCK 5107, WCK-5107 | [12][13] |

| Molecular Formula | C₁₃H₂₁N₅O₇S | [8][12][14] |

| Molecular Weight | 391.40 g/mol | [8][12] |

| CAS Number | 1436861-97-0 | [12][13] |

In Vitro Spectrum of Activity

This compound, particularly in combination with cefepime (as WCK 5222), demonstrates a broad and potent spectrum of activity against a wide range of Gram-negative pathogens, including MDR isolates.

Table 1: In Vitro Activity of Cefepime-Zidebactam (FEP-ZID) against Enterobacterales

| Organism Group | FEP-ZID MIC₅₀ (mg/L) | FEP-ZID MIC₉₀ (mg/L) | Notes | Reference(s) |

| All Enterobacterales | 0.03 | 0.12 - 0.25 | Highly active, including against MDR isolates. | [6][15] |

| Carbapenem-Resistant (CRE) | 0.5 | 4.0 | Potent activity against KPC, OXA-48-like, and MBL producers. | [6][16][17] |

| ESBL Producers | 0.25 | 1.0 | Effective against CTX-M-15, SHV, and other ESBLs. | [16] |

| Derepressed AmpC | 0.12 | 0.5 | Overcomes AmpC-mediated resistance. | [16] |

Table 2: In Vitro Activity of Cefepime-Zidebactam (FEP-ZID) against Non-Fermenters

| Organism Group | FEP-ZID MIC₅₀ (mg/L) | FEP-ZID MIC₉₀ (mg/L) | Notes | Reference(s) |

| Pseudomonas aeruginosa | 1.0 - 2.0 | 4.0 - 8.0 | Active against MBL-producing and MDR strains. | [6][14][16][18] |

| Acinetobacter baumannii complex | 2.0 - 16.0 | 8.0 - 32.0 | Moderate activity; overcomes OXA carbapenemases. | [6][7][16][18] |

| Stenotrophomonas maltophilia | 4.0 | 32.0 | Good activity compared to other agents. | [6] |

Pharmacokinetics

Pharmacokinetic studies in healthy adults and those with renal impairment have characterized the behavior of this compound. It is typically co-administered with a partner β-lactam, such as cefepime.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (1g Dose)

| Parameter | Mean Value | Range | Reference(s) |

| Cₘₐₓ (mg/L) | ~60 | 57.2 - 66.3 | [9] |

| AUC (mg·h/L) | ~158 | 144 - 172 | [9] |

| t₁/₂ (h) | ~2.0 | 1.7 - 2.39 | [9][10] |

| Total Clearance (L/h) | ~5.8 | 4.33 - 8.58 | [9][10] |

| Volume of Distribution (L) | ~17.5 | 15.0 - 19.7 | [9][10] |

| Plasma Protein Binding | ~15% | - | [9] |

| ELF Penetration Ratio | 0.38 | - | [9] |

Note: Parameters can vary based on study design and dosing. This compound clearance is primarily renal, requiring dose adjustments in patients with renal impairment.[10][19]

Experimental Protocols and Methodologies

The evaluation of this compound's efficacy relies on standardized and specialized experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

-

Objective : To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Methodology : Broth microdilution or agar dilution methods are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[20][21]

-

Inoculum Preparation : A standardized suspension of the test organism (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.

-

Drug Dilution : Serial twofold dilutions of this compound, cefepime, and the cefepime-zidebactam combination (often in a 1:1 or 2:1 ratio) are prepared in microtiter plates.[16][18]

-

Incubation : The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

Reading : The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.

-

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Time-Kill Assays

-

Objective : To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Methodology : These assays measure the rate of bacterial killing at specific drug concentrations.[1][3]

-

Culture Preparation : A log-phase bacterial culture is diluted to a starting inoculum of ~5 x 10⁵ CFU/mL.

-

Drug Exposure : Cultures are exposed to the antimicrobial agent(s) (e.g., cefepime alone, this compound alone, and the combination) at various multiples of their MIC (e.g., 0.5x, 1x, 2x MIC).[7] A growth control without antibiotics is included.

-

Sampling : Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification : Samples are serially diluted and plated to determine the viable bacterial count (CFU/mL).

-

Analysis : Results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

In Vivo Efficacy Models (Neutropenic Mouse Infection)

-

Objective : To evaluate the in vivo efficacy of the antimicrobial agent and determine its key pharmacokinetic/pharmacodynamic (PK/PD) driver.

-

Methodology : The neutropenic mouse lung or thigh infection model is commonly used.[5][7][22]

-

Neutropenia Induction : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7]

-

Infection : Mice are infected via intratracheal inoculation (lung model) or intramuscular injection (thigh model) with a specific bacterial strain.

-

Treatment : At a set time post-infection (e.g., 2 hours), treatment with various dosing regimens of cefepime, this compound, or the combination begins, typically administered subcutaneously.[22]

-

Outcome Measurement : After 24 or 48 hours, mice are euthanized, and the target organs (lungs or thighs) are homogenized to determine the bacterial burden (log₁₀ CFU/organ).

-

PK/PD Analysis : Plasma and epithelial lining fluid (ELF) concentrations of the drugs are measured in satellite groups of animals to determine the PK profile.[22] The efficacy data (change in bacterial burden) is correlated with PK/PD indices, such as the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC), to determine the exposure required for a specific effect (e.g., stasis or 1-log₁₀ kill).[7][23]

-

Figure 3: Workflow for the Neutropenic Mouse Infection Model.

Mechanisms of Resistance

While potent, resistance to the cefepime-zidebactam combination can emerge. Studies on in vitro evolution of resistance in P. aeruginosa have shown that it requires the accumulation of multiple mutations.[24][25] Key mechanisms include:

-

Target Modification : Mutations in the genes encoding PBP2 (the target of this compound) and PBP3 (the target of cefepime).[24][25]

-

Efflux Pump Upregulation : Overexpression of efflux systems, particularly MexAB-OprM, which can actively transport the antibiotics out of the cell.[24]

-

AmpC Hyperexpression : Mutations leading to the overproduction of the AmpC β-lactamase.[24]

Importantly, the development of high-level resistance to the combination often incurs a significant fitness cost to the bacterium, potentially limiting its clinical emergence and virulence.[24][25]

Clinical Development

This compound is primarily being developed in combination with cefepime as WCK 5222 and with ertapenem as WCK 6777.[26] WCK 5222 (cefepime-zidebactam) has progressed through Phase 1 and 2 trials and is undergoing global Phase 3 clinical studies for indications including complicated urinary tract infections (cUTI), acute pyelonephritis (AP), and hospital-acquired/ventilator-associated pneumonia (HABP/VABP).[26][27][28] These combinations have been granted Qualified Infectious Disease Product (QIDP) status by the U.S. Food and Drug Administration.[26]

Conclusion

This compound represents a significant innovation in the fight against resistant Gram-negative pathogens. Its dual-action mechanism as a β-lactam enhancer provides a powerful tool that circumvents many common resistance pathways, including those mediated by metallo-β-lactamases. The extensive preclinical and ongoing clinical data support its potential as a valuable therapeutic option for treating serious infections. This guide provides the core technical information necessary for researchers and drug development professionals to understand and further explore the potential of this novel antibiotic class.

References

- 1. WCK 5107 (this compound) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WCK 5107 (this compound) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. medkoo.com [medkoo.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Single-Center Evaluation of the Pharmacokinetics of WCK 5222 (Cefepime-Zidebactam Combination) in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of Cefepime-Zidebactam against Multidrug-Resistant (MDR) Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C13H21N5O7S | CID 77846445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Antimicrobial activity of cefepime/zidebactam (WCK 5222), a β-lactam/β-lactam enhancer combination, against clinical isolates of Gram-negative bacteria collected worldwide (2018-19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WCK 5222 (cefepime/zidebactam) antimicrobial activity tested against Gram-negative organisms producing clinically relevant β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Single-Center Evaluation of the Pharmacokinetics of WCK 5222 (Cefepime-Zidebactam Combination) in Subjects with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. Frontiers | this compound restores sulbactam susceptibility against carbapenem-resistant Acinetobacter baumannii isolates [frontiersin.org]

- 22. journals.asm.org [journals.asm.org]

- 23. journals.asm.org [journals.asm.org]

- 24. In vitro evolution of cefepime/zidebactam (WCK 5222) resistance in Pseudomonas aeruginosa: dynamics, mechanisms, fitness trade-off and impact on in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. Successful Use of Cefepime-Zidebactam (WCK 5222) as a Salvage Therapy for the Treatment of Disseminated Extensively Drug-Resistant New Delhi Metallo-β-Lactamase-Producing Pseudomonas aeruginosa Infection in an Adult Patient with Acute T-Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Zidebactam: A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer that exhibits a dual mechanism of action. It combines the inhibition of Ambler Class A and C β-lactamases with high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This unique combination not only protects partner β-lactams from enzymatic degradation but also enhances their activity through a synergistic effect on the bacterial cell wall. This technical guide provides an in-depth overview of the spectrum of activity of this compound, detailing its in vitro efficacy, mechanism of action, and the experimental protocols used to define its profile.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis through two distinct pathways:

-

β-Lactamase Inhibition: this compound effectively inhibits a range of Ambler Class A and C serine β-lactamases, which are responsible for the hydrolysis and inactivation of many β-lactam antibiotics.[1]

-

PBP2 Binding: this compound demonstrates high-affinity binding to penicillin-binding protein 2 (PBP2), a crucial enzyme in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3][4] This binding disrupts the normal process of cell wall formation.

When combined with a β-lactam antibiotic that primarily targets other PBPs, such as cefepime which has a high affinity for PBP3, the result is a complementary and potent inhibition of multiple key enzymes in the cell wall synthesis pathway.[1][4] This dual-targeting approach leads to enhanced bactericidal activity against a broad spectrum of Gram-negative pathogens, including those that have developed resistance to other β-lactam antibiotics.[1][4]

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of this compound, both alone and in combination with cefepime, against a range of clinically relevant Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound and Cefepime/Zidebactam against Enterobacterales

| Organism (n) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Enterobacterales | Cefepime/Zidebactam (1:1) | 0.03 | 0.25 | ≤0.03 - >64 |

| (5,946) | Cefepime | >64 | >64 | - |

| This compound | 0.12 | >64 | ≤0.03 - >64 | |

| Carbapenem-Resistant Enterobacterales (CRE) | Cefepime/Zidebactam (1:1) | 1 | 4 | - |

| (CRE) | Cefepime | - | - | - |

| This compound | - | - | - | |

| Escherichia coli, Klebsiella spp., Citrobacter spp., Enterobacter spp. | This compound | 0.12-0.5 | ≤2 | - |

| (160) | Cefepime/Zidebactam (1+1 mg/L inhibited almost all) | - | - | - |

| Proteeae, Serratia spp. | This compound | >32 | >32 | - |

Data compiled from multiple sources.[5][6][7][8][9]

Table 2: In Vitro Activity of this compound and Cefepime/Zidebactam against Pseudomonas aeruginosa

| Organism (n) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | Cefepime/Zidebactam (1:1) | 1 | 4 | - |

| (1,291) | Cefepime | - | >64 | - |

| This compound | 4 | 32 | - | |

| P. aeruginosa with AmpC, MBLs | Cefepime/Zidebactam (8+8 mg/L susceptible) | - | - | 4-16 |

| (50) | This compound | - | - | 4-16 |

Data compiled from multiple sources.[5][6][8][10]

Table 3: In Vitro Activity of this compound and Cefepime/Zidebactam against Other Non-Fermenters

| Organism (n) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Acinetobacter baumannii | Cefepime/Zidebactam (1:1) | 16 | 32 | - |

| (639) | This compound | >32 | >32 | - |

| Stenotrophomonas maltophilia | Cefepime/Zidebactam (1:1) | 8 | 32 | - |

| (101) | This compound | >32 | >32 | - |

| Burkholderia spp. | Cefepime/Zidebactam (1:1) | - | - | 16-32 |

| (4) | This compound | - | - | 16-32 |

Data compiled from multiple sources.[5][8][10]

Experimental Protocols

The in vitro activity data for this compound has been generated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (CLSI M07-A10)

This is the most frequently cited method for determining the MIC of this compound.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Drug Dilution: Serial twofold dilutions of this compound, cefepime, and the cefepime/zidebactam combination are prepared in 96-well microtiter plates. For the combination, a fixed 1:1 ratio is typically used.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method (CLSI M07-A10)

This method is also utilized for determining this compound's MIC values.

-

Plate Preparation: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a density of approximately 1 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: A multipoint inoculator is used to spot-inoculate the prepared agar plates with the bacterial suspensions.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one or two colonies.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

-

Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).

-

Drug Exposure: The antimicrobial agent(s) are added to the bacterial suspension at desired concentrations (often at multiples of the MIC).

-

Sampling: Aliquots are removed from the test tubes at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Neutralization and Plating: The samples are serially diluted in a neutralizing broth to stop the action of the antimicrobial agent, and then plated onto agar plates.

-

Incubation and Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.

Conclusion

This compound, particularly in combination with cefepime (as WCK 5222), demonstrates a potent and broad spectrum of in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its dual mechanism of action, involving both β-lactamase inhibition and direct PBP2 binding, provides a powerful tool against multidrug-resistant pathogens. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and understanding of this promising antimicrobial agent. Further research and clinical studies are essential to fully elucidate its therapeutic potential.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Evaluation of the In Vitro Activities of WCK 5222 (Cefepime-Zidebactam) and Combination Antibiotic Therapies against Carbapenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound restores sulbactam susceptibility against carbapenem-resistant Acinetobacter baumannii isolates [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. frontiersin.org [frontiersin.org]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. Evaluation of the in vitro activity of WCK 5222 (cefepime/zidebactam) and currently available combination therapies against single- and double-carbapenemase producing Enterobacteriaceae: Expanding the zone of hope - PubMed [pubmed.ncbi.nlm.nih.gov]

Zidebactam: A Technical Deep Dive into Early-Stage Efficacy

For Researchers, Scientists, and Drug Development Professionals

Zidebactam, a novel bicyclo-acyl hydrazide β-lactam enhancer, is emerging as a significant contender in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique dual mechanism of action, combining β-lactamase inhibition with potent penicillin-binding protein 2 (PBP2) binding, offers a promising strategy to overcome challenging resistance mechanisms. This technical guide synthesizes early-stage research on this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound's primary strength lies in its dual-pronged attack on bacterial defenses. Unlike traditional β-lactamase inhibitors, it also functions as a potent antibacterial agent through high-affinity binding to PBP2.[1][2] This binding is crucial for bacterial cell wall synthesis, and its inhibition leads to the formation of non-viable spheroplasts and eventual cell death.[3][4] This "enhancer" effect potentiates the activity of partner β-lactams, such as cefepime, which primarily target other PBPs like PBP3.[1][5] The simultaneous inhibition of multiple PBPs results in a powerful synergistic and bactericidal effect against a broad spectrum of pathogens.[2][5]

Furthermore, this compound exhibits inhibitory activity against Ambler class A and C β-lactamases.[2] While it is not an inhibitor of class B (metallo-β-lactamases) or class D carbapenemases, its stability against hydrolysis by these enzymes allows it to maintain PBP2 binding and its enhancer effect, rendering the combination with cefepime effective against many carbapenem-resistant strains.[5][6]

In Vitro Efficacy

Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound, both alone and in combination with cefepime (as WCK 5222), has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: this compound MICs against various Gram-Negative Bacteria

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes | Reference |

| E. coli | 0.12 | 0.12 | - | [7] |

| Enterobacter spp. | 0.12 | 0.25 | - | [7] |

| P. aeruginosa | 4 | 8 | - | [8] |

| P. aeruginosa (PAO1) | 4 | - | - | [3] |

| A. baumannii | >32 | >32 | - | [9] |

| S. maltophilia | >32 | >32 | - | [9] |

Table 2: Cefepime/Zidebactam (WCK 5222) MICs against various Gram-Negative Bacteria

| Organism | Ratio (Cefepime:this compound) | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible (at ≤8 µg/mL) | Reference |

| Enterobacteriaceae | 1:1 | ≤0.03 | 0.12 | 99.9% (at ≤4 µg/mL) | [8] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 1:1 | 1 | 4 | 99.3% | [8] |

| P. aeruginosa | 1:1 | 1 | 4 | 99.5% | [8] |

| P. aeruginosa (Meropenem-nonsusceptible) | 1:1 | 4 | 8 | 98.1% | [8] |

| P. aeruginosa (Ceftazidime-nonsusceptible) | 1:1 | 4 | 8 | 97.4% | [8] |

| Acinetobacter spp. | 1:1 | 16 | 32 | - | [8] |

| MBL-producing P. aeruginosa | 1:1 | 4 | 8 | - | [6] |

| KPC-producing K. pneumoniae | - | - | - | 90% (at ≤2 µg/mL) | [10] |

| Carbapenem-Resistant P. aeruginosa | - | - | - | 78% | [10] |

PBP Binding and Enzyme Inhibition

This compound's high affinity for PBP2 is a cornerstone of its efficacy. The 50% inhibitory concentration (IC50) quantifies this binding affinity.

Table 3: this compound PBP2 Inhibition

| Organism | IC50 (μg/mL) | Reference |

| P. aeruginosa | 0.26 | [7] |

| A. baumannii | 0.01 | [11] |

This compound's interaction with β-lactamases has also been characterized, showing potent inhibition of some enzymes while being stable to others.

Table 4: this compound β-Lactamase Inhibition

| Enzyme | Apparent Ki (Ki app) (μM) | Notes | Reference |

| VIM-2 (MBL) | >100 | No significant inhibition | [3][4] |

| OXA-23 | >100 | Poor inhibition | [11] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo potency of this compound in combination with cefepime.

Table 5: In Vivo Efficacy of Cefepime-Zidebactam

| Animal Model | Infection Type | Pathogen | Key Finding | Reference |

| Neutropenic Mouse | Lung Infection | A. baumannii | This compound significantly lowered the required cefepime exposure (fT>MIC) for a 1-log10 kill from 38.9% to 15.5%. | [5] |

| Neutropenic Mouse | Pneumonia | MBL-producing Enterobacteriaceae | The combination of cefepime and this compound showed significant synergy, resulting in a 1 to 3 log reduction in bacterial burden compared to monotherapy. | [2] |

| Mouse | Peritonitis | NDM-producing K. pneumoniae | A non-efficacious dose of cefepime became protective when combined with this compound. | [12] |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens.

Table 6: Human Pharmacokinetic Parameters of this compound (1g dose)

| Parameter | Value | Unit | Reference |

| Cmax (mean) | 57.2 - 66.3 | mg/L | [13] |

| AUC (mean) | 144 - 172 | mg·h/L | [13] |

| Half-life (t1/2) | 1.7 - 2.1 | hours | [13] |

| Plasma Protein Binding | ~15 | % | [13] |

| Epithelial Lining Fluid (ELF) to Plasma Penetration Ratio (mean AUC0–8) | 0.38 | - | [13][14] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

-

Method: Broth microdilution or agar dilution methods are standard.[8][9]

-

Procedure (Broth Microdilution):

-

Prepare serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

-

Inoculate microtiter plates with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

For combination studies (e.g., cefepime/zidebactam), a fixed concentration of one agent or a fixed ratio of both agents is used.[3][8]

-

Incubate plates at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

Time-Kill Assays

-

Objective: To assess the bactericidal activity of an antimicrobial agent over time.[3]

-

Procedure:

-

Inoculate flasks containing Mueller-Hinton broth with a standardized bacterial suspension (e.g., 105-107 CFU/mL).

-

Add the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, or 4x MIC).

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar plates.

-

Incubate the plates and count the number of colonies to determine the viable bacterial count (CFU/mL).

-

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

In Vivo Murine Infection Models (e.g., Neutropenic Lung Infection)

-

Objective: To evaluate the efficacy of the antimicrobial agent in a living organism.[2][5]

-

Procedure:

-

Render mice neutropenic by administering cyclophosphamide.

-

Infect the mice via intranasal or intratracheal instillation with a standardized bacterial suspension.

-

Initiate treatment with the antimicrobial agent(s) at various doses and dosing intervals (e.g., subcutaneously or intravenously).

-

At a predetermined time point post-infection (e.g., 24 hours), euthanize the mice.

-

Harvest the lungs or other target organs, homogenize the tissue, and perform quantitative bacterial culture to determine the bacterial burden (CFU/g of tissue).

-

Efficacy is determined by the reduction in bacterial burden compared to untreated control animals.

-

Visualizing this compound's Action and Evaluation

Signaling Pathway: this compound's Dual Mechanism

Caption: Dual mechanism of this compound and its synergy with Cefepime.

Experimental Workflow: In Vitro Synergy Testing

Caption: Workflow for evaluating in vitro synergy of this compound and Cefepime.

Logical Relationship: Overcoming Resistance

Caption: How this compound/Cefepime overcomes various resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WCK 5107 (this compound) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WCK 5107 (this compound) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. WCK 5222 (cefepime/zidebactam) antimicrobial activity tested against Gram-negative organisms producing clinically relevant β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Activity of cefepime/zidebactam (WCK 5222) against Enterobacteriaceae, Pseudomonas aeruginosa and Acinetobacter baumannii endemic to New York City medical centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers this compound and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Plasma and Intrapulmonary Concentrations of Cefepime and this compound following Intravenous Administration of WCK 5222 to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Zidebactam Against Gram-negative Bacteria: A Technical Guide

Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer that exhibits a dual mechanism of action against Gram-negative bacteria. It demonstrates high-affinity binding to penicillin-binding protein 2 (PBP2) and also inhibits Ambler class A and C β-lactamases.[1][2] This unique profile allows this compound to not only exert direct antibacterial activity against some species but also to potentiate the activity of other β-lactam antibiotics, such as cefepime, against a wide spectrum of multidrug-resistant (MDR) pathogens. This guide provides an in-depth overview of the in vitro activity of this compound, detailing its efficacy against key Gram-negative bacteria, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative In Vitro Activity

The in vitro potency of this compound, both alone and in combination with cefepime (as WCK 5222), has been extensively evaluated against a global collection of Gram-negative clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for key pathogen groups.

Activity Against Enterobacterales

This compound, particularly when combined with cefepime, demonstrates potent activity against Enterobacterales, including carbapenem-resistant Enterobacteriaceae (CRE).

| Organism/Group | Agent | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible/Inhibited | Reference(s) |

| Enterobacterales | Cefepime-Zidebactam | 0.03 - 0.125 | 0.12 - 1 | 98.5% - 99.9% inhibited at ≤8 mg/L | [3][4][5][6] |

| Carbapenem-Resistant Enterobacterales (CRE) | Cefepime-Zidebactam | 1 | 4 | 97.8% inhibited at ≤8 mg/L | [4][7] |

| KPC-producing Enterobacterales | Cefepime-Zidebactam | 0.5 | 8 | 92.0% inhibited at ≤2 mg/L | [8][9] |

| NDM-producing Enterobacterales | Cefepime-Zidebactam | - | - | 79.7% inhibited at ≤2 mg/L | [8] |

| MBL-producing Enterobacterales | Cefepime-Zidebactam | - | - | 90.5% - 94.9% inhibited at ≤8 mg/L | [10][11] |

| Escherichia coli | This compound (alone) | 0.12 | 0.12 | - | [12] |

| Enterobacter spp. | This compound (alone) | 0.12 | 0.25 | - | [12] |

Activity Against Pseudomonas aeruginosa

Cefepime-zidebactam is highly active against P. aeruginosa, including isolates resistant to other β-lactams and carbapenems.

| Organism/Group | Agent | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible/Inhibited | Reference(s) |

| P. aeruginosa | Cefepime-Zidebactam | 1 - 2 | 4 - 8 | 98.9% - 99.2% inhibited at ≤8 mg/L | [3][4][5] |

| Carbapenem-Resistant P. aeruginosa | Cefepime-Zidebactam | - | - | 78% of isolates with MICs ≤8 mg/L | [13] |

| MBL-producing P. aeruginosa | Cefepime-Zidebactam | - | - | 94.5% inhibited at 8+8 mg/L | [11] |

| P. aeruginosa | This compound (alone) | 4 | 8 | - | [14] |

Activity Against Acinetobacter baumannii

The activity of cefepime-zidebactam against A. baumannii is more modest compared to other Gram-negative species, though it demonstrates a significant "enhancer" effect. This compound alone has high MICs against this pathogen.[15][16]

| Organism/Group | Agent | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible/Inhibited | Reference(s) |

| A. baumannii complex | Cefepime-Zidebactam | 16 | 32 | 47.4% inhibited at ≤8 mg/L; 77.1% at ≤16 mg/L | [3][4][14] |

| Carbapenem-Resistant A. baumannii (CRAB) | Cefepime-Zidebactam | - | - | WCK 5222 MICs of 16 to 64 mg/L still showed in vivo efficacy | [1] |

| A. baumannii | This compound (alone) | >1024 | >1024 | - | [15] |

| Sulbactam + this compound (4 mg/L) | Sulbactam | 2 | 4 | Restored sulbactam susceptibility in 91% of CRAB isolates | [17][18] |

Mechanism of Action

This compound's efficacy stems from a dual-action mechanism that involves direct antibacterial activity and β-lactam enhancement. This is achieved through high-affinity binding to PBP2, which is crucial for maintaining cell shape, and inhibition of key β-lactamases.[1][14][19] The combination with cefepime, which primarily targets PBP3, leads to complementary PBP binding and enhanced bactericidal activity.[1][20][21] This synergistic interaction is effective even against bacteria producing metallo-β-lactamases (MBLs), which are not inhibited by this compound.[20][21]

Experimental Protocols

Standardized methodologies are crucial for the accurate in vitro assessment of novel antimicrobial agents. The following protocols are commonly cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Methodology : Broth microdilution or agar dilution methods are performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07-A10 document.[22][23]

-

Media : Cation-adjusted Mueller-Hinton broth (CAMHB) or Mueller-Hinton agar is used.[18][24]

-

Inoculum : A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Incubation : Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Endpoint Determination : The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth. For cefepime/zidebactam, testing is often performed with a fixed 1:1 ratio.[4][22]

-

Quality Control : Reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are included to ensure the accuracy of the results.[9][25]

Time-Kill Assays

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bacteriostatic or bactericidal and the rate at which it kills bacteria.

-

Methodology : A starting inoculum of approximately 1 x 10^6 to 5 x 10^6 CFU/mL is added to flasks containing CAMHB with the desired concentrations of the antimicrobial agent(s).[22][24]

-

Drug Concentrations : Testing is typically performed with concentrations at multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). For combinations like cefepime-zidebactam, fixed concentrations of one agent may be used with varying concentrations of the other.[22][24]

-

Sampling : Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated on agar to determine the number of viable colonies.[22][26]

-

Data Analysis : The change in log10 CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Penicillin-Binding Protein (PBP) Affinity Assays

PBP binding assays are essential for elucidating the specific molecular targets of β-lactam and related antibiotics.

-

Methodology : A competitive binding assay using a fluorescent penicillin derivative, such as Bocillin FL, is commonly employed.[15][21]

-

Membrane Preparation : Bacterial cell membranes containing PBPs are prepared from late-log-phase cultures by sonication and ultracentrifugation.[15]

-

Assay : A fixed amount of the membrane preparation is incubated with increasing concentrations of the test compound (e.g., this compound) to allow for binding to the PBPs. Subsequently, Bocillin FL is added, which binds to the remaining unoccupied PBPs.

-

Detection : The proteins are separated by SDS-PAGE, and the fluorescently labeled PBPs are visualized using a fluorescence scanner. The intensity of the fluorescent signal is inversely proportional to the binding affinity of the test compound for the specific PBP.

-

Quantification : The 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of Bocillin FL binding to a specific PBP, is determined.[15] this compound has demonstrated a high affinity for PBP2 in A. baumannii and P. aeruginosa.[15][24]

Conclusion

This compound, particularly in combination with cefepime, exhibits potent in vitro activity against a broad range of clinically important Gram-negative pathogens, including many multidrug-resistant strains. Its unique dual mechanism of action, involving PBP2 binding and β-lactamase inhibition, provides a powerful tool against challenging infections. The standardized protocols outlined in this guide are essential for the continued evaluation and understanding of this compound's antimicrobial properties. These in vitro findings, which demonstrate robust bactericidal activity and a clear mechanism, strongly support the ongoing clinical development of cefepime-zidebactam for the treatment of serious Gram-negative infections.[11][14]

References

- 1. journals.asm.org [journals.asm.org]

- 2. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Cefepime-Zidebactam, Ceftazidime-Avibactam, and Other Comparators against Clinical Isolates of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii: Results from China Antimicrobial Surveillance Network (CHINET) in 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmilabs.com [jmilabs.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of cefepime/zidebactam (WCK 5222) against 'problem' antibiotic-resistant Gram-negative bacteria sent to a national reference laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Activity of cefepime/zidebactam (WCK 5222) against Enterobacteriaceae, Pseudomonas aeruginosa and Acinetobacter baumannii endemic to New York City medical centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. This compound restores sulbactam susceptibility against carbapenem-resistant Acinetobacter baumannii isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound restores sulbactam susceptibility against carbapenem-resistant Acinetobacter baumannii isolates [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. Effective inhibition of PBPs by cefepime and this compound in the presence of VIM-1 drives potent bactericidal activity against MBL-expressing Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jmilabs.com [jmilabs.com]

- 23. frontiersin.org [frontiersin.org]

- 24. journals.asm.org [journals.asm.org]

- 25. Comparative Evaluation of the In Vitro Activities of WCK 5222 (Cefepime-Zidebactam) and Combination Antibiotic Therapies against Carbapenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Zidebactam development history and timeline

An In-depth Technical Guide on the Development History and Timeline of Zidebactam

Executive Summary

This compound is a first-in-class β-lactam enhancer antibiotic from the bicyclo-acyl hydrazide (BCH) class, developed by the Indian pharmaceutical company Wockhardt. It represents a significant advancement in the fight against antimicrobial resistance (AMR), particularly against difficult-to-treat, multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria. In combination with the fourth-generation cephalosporin cefepime, as WCK 5222 (brand name ZAYNICH™), it employs a novel dual mechanism of action. This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development timeline, and key experimental data. On October 1, 2025, Wockhardt announced the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound-Cefepime, marking a historic milestone as the first drug fully discovered and developed by an Indian pharmaceutical company to reach this stage.[1][2][3]

Discovery and Rationale

This compound emerged from Wockhardt's dedicated antibiotic research program, which has been active for over two decades.[4] The discovery was driven by the urgent need for novel agents to combat the rising threat of carbapenem-resistant Gram-negative pathogens. The limitations of traditional β-lactamase inhibitors, which are often ineffective against metallo-β-lactamases (MBLs) and certain Class D carbapenemases, prompted the exploration of alternative mechanisms.[5] this compound was developed not just as a β-lactamase inhibitor but as a "β-lactam enhancer," designed to work synergistically with partner β-lactams.[6][7][8]

Mechanism of Action

This compound's efficacy, particularly when combined with cefepime, stems from a unique dual-action mechanism that involves both direct antibacterial activity and β-lactamase inhibition.[6][7][9]

-

High-Affinity PBP2 Binding : this compound binds with high affinity to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii.[6][9][10] This is a direct bactericidal action.

-

β-Lactamase Inhibition : It inhibits Ambler Class A (like KPC) and Class C (AmpC) β-lactamases.[6][11]

-

Synergistic Action with Cefepime : Cefepime's primary target is PBP3. The combination of cefepime targeting PBP3 and this compound targeting PBP2 leads to a potent, synergistic bactericidal effect.[6][12] This concomitant binding of multiple essential PBPs circumvents the need for direct inhibition of all β-lactamases, providing activity against organisms producing MBLs (like NDM) and Class D carbapenemases, to which this compound is stable but does not directly inhibit.[5][12][13]

Development Timeline and Key Milestones

The development of this compound has progressed steadily from discovery through to regulatory submission, marked by successful clinical trials and key regulatory designations.

Key Clinical and Regulatory Events:

-

Preclinical Phase: In vitro and in vivo studies established the dual mechanism of action and potent activity against a wide range of resistant Gram-negative pathogens.[5][6][12]

-

Phase 1 Trials: A robust program of nine Phase 1 studies was conducted in the U.S. and China to evaluate the safety, tolerability, and pharmacokinetics of intravenous this compound-Cefepime.[1][2] The trials were successfully completed.[14][15]

-

Phase 2 Trial: A study in India demonstrated the combination's efficacy against diverse carbapenem-resistant infections, providing the basis for pivotal late-stage trials.[1]

-

Regulatory Designations: The U.S. FDA granted this compound-Cefepime Qualified Infectious Disease Product (QIDP) and Fast Track designations, acknowledging its potential to treat serious or life-threatening infections and facilitating an expedited review process.[1][2][16]

-

Phase 3 Trial (ENHANCE 1): The pivotal global Phase 3 trial (NCT04979806) was a randomized, double-blind study comparing this compound-Cefepime to meropenem for the treatment of complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[1][17] The study, conducted across 64 sites, successfully met its objectives, with results showing this compound-Cefepime was statistically superior to meropenem in overall success rates.[13] The trial's completion was recorded in November 2024.[17]

-

NDA Submission: Wockhardt submitted the New Drug Application to the U.S. FDA on October 1, 2025.[1][2] Approval is anticipated in 2025.[18]

Data Presentation

Table 1: In Vitro Activity of Cefepime-Zidebactam (1:1 Ratio) against Gram-Negative Pathogens

| Organism Group (Resistance Profile) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible (at ≤8 mg/L) |

| Enterobacterales (Overall) | 0.03 | 0.25 | 99.9%[19] |

| Carbapenem-Resistant Enterobacterales (CRE) | - | - | 97.8%[19] |

| KPC-producing Enterobacterales | 0.25 | 1 | - |

| MBL-producing Enterobacterales | 0.5 | 8 | - |

| Pseudomonas aeruginosa (Overall) | 1 | 4 | - |

| MBL-producing P. aeruginosa | 4 | 8 | - |

| Acinetobacter spp. | 2 | 8 | - |

| Stenotrophomonas maltophilia | 4 | 32 | - |

Data compiled from multiple in vitro surveillance studies. MIC values can vary based on the specific collection of isolates.[7][19][20]

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Testing

-

Methodology : Broth microdilution testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure :

-

Bacterial isolates are grown on appropriate agar plates to ensure purity and viability.

-

A standardized inoculum (typically 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.

-

Serial two-fold dilutions of Cefepime-Zidebactam (at a fixed 1:1 ratio) and comparator agents are prepared in microtiter plates.

-

The bacterial inoculum is added to each well.

-

Plates are incubated at 35°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

Protocol 2: Neutropenic Mouse Lung Infection Model (Acinetobacter baumannii)

This in vivo model was crucial for evaluating the pharmacodynamics of Cefepime-Zidebactam.[5]

-

Animal Preparation : Swiss albino mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection. This mimics the immunocompromised state of many patients with severe nosocomial infections.

-

Infection : On day 0, mice are anesthetized and intranasally inoculated with a standardized suspension of an A. baumannii strain to establish a lung infection.

-

Treatment : Two hours post-infection, treatment is initiated. Animals receive subcutaneous injections of cefepime alone, this compound alone, or the combination at various dosing regimens (e.g., every 2, 4, 6, or 12 hours) for 24 hours.

-

Endpoint Analysis : At 24 hours post-treatment initiation, mice are euthanized, and lungs are aseptically harvested and homogenized. Bacterial burden is quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFU).

-

Pharmacodynamic Goal : The primary endpoint is the reduction in bacterial load compared to untreated controls, often targeting a 1-log₁₀ kill. This allows for the determination of the required pharmacodynamic index, such as the percentage of time the free drug concentration remains above the MIC (%fT>MIC), for efficacy. For example, one study found that in the presence of this compound, the required cefepime %fT>MIC for a 1-log₁₀ kill of A. baumannii dropped from 38.9% to 15.5%.[5]

Protocol 3: Phase 3 Clinical Trial (ENHANCE 1 - NCT04979806)

-

Official Title : A Phase 3, Randomized, Double-blind, Multicenter, Comparative Study to Determine the Efficacy and Safety of Cefepime-zidebactam vs. Meropenem in the Treatment of Complicated Urinary Tract Infection or Acute Pyelonephritis in Adults.[17]

-

Study Design : Non-inferiority, randomized, double-blind.

-

Patient Population : Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI or AP. Approximately 530 subjects were enrolled.[17]

-

Interventions :

-

Treatment Duration : 7 to 10 days.[17]

-

Primary Outcome Measures : To assess the composite cure rate (clinical cure and microbiological eradication) at the Test-of-Cure visit.

-

Status : The study was completed in November 2024.[17]

Conclusion

The development of this compound, in combination with cefepime, represents a paradigm shift from traditional β-lactamase inhibition to a "β-lactam enhancer" strategy. Its journey from a discovery program in India to a successful global Phase 3 trial and subsequent NDA submission to the U.S. FDA is a landmark achievement.[1][21] With its novel dual mechanism of action, this compound-Cefepime demonstrates potent activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including those producing challenging carbapenemases. It holds the promise of becoming a critical therapeutic option for clinicians treating serious infections with limited or no available treatment alternatives.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. investywise.com [investywise.com]

- 3. scanx.trade [scanx.trade]

- 4. Wockhardt receives USFDA acknowledgement for phase III clinical trial of WCK 5222 [worldpharmatoday.com]

- 5. The Novel β-Lactam Enhancer this compound Augments the In Vivo Pharmacodynamic Activity of Cefepime in a Neutropenic Mouse Lung Acinetobacter baumannii Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WCK 5222 (cefepime/zidebactam) antimicrobial activity tested against Gram-negative organisms producing clinically relevant β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Pipeline/Projects - Wockhardt [wockhardt.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Zaynich (cefepime/zidebactam) News - LARVOL Sigma [sigma.larvol.com]

- 14. business-standard.com [business-standard.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Wockhardt submits NDA to USFDA for this compound-Cefepime injection [indianpharmapost.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Wockhardt's Novel Antibiotic 'Zaynich' Expected to Receive USFDA Approval in 2025 [trial.medpath.com]

- 19. Antimicrobial activity of cefepime/zidebactam (WCK 5222), a β-lactam/β-lactam enhancer combination, against clinical isolates of Gram-negative bacteria collected worldwide (2018-19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Wockhardt Submits First Indian-Developed Antibiotic to US FDA for Multidrug-Resistant UTI Treatment [trial.medpath.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Zidebactam

These application notes provide detailed protocols for key in vitro experiments to evaluate the antimicrobial activity and mechanism of action of zidebactam, a novel β-lactam enhancer. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction to this compound